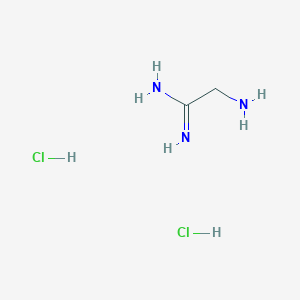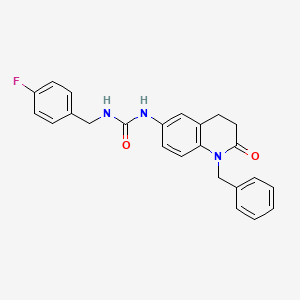
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Novel Urea and Bis-Urea Derivatives
A study by Perković et al. (2016) explored novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds exhibited notable antiproliferative effects against various cancer cell lines, especially breast carcinoma MCF-7. Notably, a p-fluoro derivative demonstrated high activity against the MCF-7 cell line, making it a promising compound for breast carcinoma drug development (Perković et al., 2016).
Reactions of 1-Substituted 3-Aminoquinolinediones
Research by Mrkvička et al. (2011) focused on the reactions of 1-substituted-3-aminoquinoline-2,4(1H,3H)-diones with potassium cyanate or thiocyanate. This study highlighted the potential for producing various compounds, including ureido- or thioureidooxindoles and imidazoquinolones, through these reactions (Mrkvička et al., 2011).
Synthesis and Cytotoxic Activity of 7-oxo-7H-dibenz[f,ij]isoquinoline Derivatives
Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains. These derivatives demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential in cancer treatment research (Bu et al., 2001).
Synthesis and Antimycobacterial Evaluation of Quinoline Derivatives
Senthilkumar et al. (2008) investigated a range of quinoline-3-carboxylic acids for their antimycobacterial activities. One compound, in particular, exhibited strong activity against Mycobacterium tuberculosis and multi-drug resistant strains, highlighting its potential in antimycobacterial drug development (Senthilkumar et al., 2008).
Synthesis of Tetrahydroquinazolines
Correa et al. (2002) focused on the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, demonstrating an efficient, solvent-free method. This method could be significant for the development of new compounds in pharmaceutical research (Correa et al., 2002).
properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-9-6-17(7-10-20)15-26-24(30)27-21-11-12-22-19(14-21)8-13-23(29)28(22)16-18-4-2-1-3-5-18/h1-7,9-12,14H,8,13,15-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIRDTYLFAXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

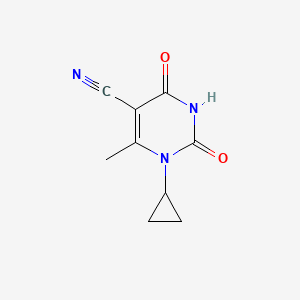
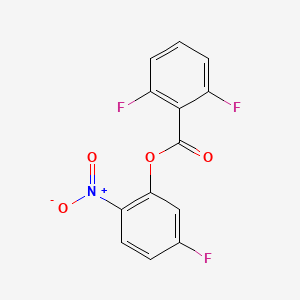
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)
![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)
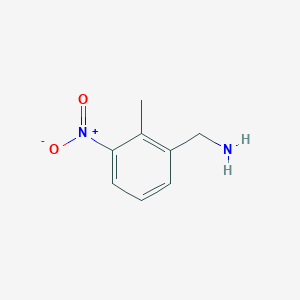

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)
